

A Comparative Guide to the Synthesis of 6-Bromo-Quinazolinones

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4(3H)-one

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The synthesis of 6-bromo-quinazolinone derivatives is a cornerstone in the development of novel therapeutic agents, with applications spanning oncology, as well as anti-inflammatory and antimicrobial research.^[1] This guide provides a comparative analysis of prevalent synthetic routes to this versatile scaffold, offering insights into their respective methodologies, yields, and the strategic introduction of substituents at various positions. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.

Comparative Synthesis Routes

The primary starting material for the synthesis of 6-bromo-quinazolinones is typically 5-bromoanthranilic acid.^[1] The key variations in the synthetic pathways arise from the choice of reagents used to construct the pyrimidine ring and to introduce desired substituents at the 2 and 3 positions. Below is a summary of common synthetic approaches with their respective experimental data.

Route	Starting Material	Key Reagents	Product	Yield (%)	Reaction Conditions	Reference
1	5-Bromoanthranilic acid	Acetic anhydride, Substituted anilines	6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones	Not specified	Reflux in glacial acetic acid, 5-6 h	[2]
2	5-Bromoanthranilic acid	Phenyl isothiocyanate, Triethylamine, Alkyl halides/Substituted benzyl bromides, K_2CO_3	6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones	68.5–92.3	Reflux in ethanol (20 h), then reflux in DMF (24 h)	[3]
3	5-Bromoanthranilic acid	o-Amino benzoyl chloride, Hydrazine hydrate	6-bromo-2-(o-aminophenyl)-3-amino-4(3H)-quinazolin-4(3H)-one	75	Stirring in pyridine (30 min), then reflux with hydrazine hydrate (3 h) at 120–130°C	[4][5]
4	6-Bromo-2-phenyl-1,3,4-benzoxazine one	Glycine ethyl ester, Primary amines	2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-	Not specified	Reflux in pyridine (8 h), then reflux in glacial	[6]

substituted acetamides	acetic acid (4-6 h)
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Experimental Protocols

Route 1: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones[2]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) and a substituted aniline (0.01 mol) are refluxed in glacial acetic acid for 5-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice with continuous stirring. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.

Route 2: Synthesis of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones[3]

Step 1: Synthesis of 6-bromo-2-mercaptop-3-phenylquinazolin-4(3H)-one A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours. After completion of the reaction (monitored by TLC), the reaction mixture is filtered. The obtained residue is recrystallized with ethanol to give the key intermediate 6-bromo-2-mercaptop-3-phenylquinazolin-4(3H)-one in 83.2% yield.

Step 2: Synthesis of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones The intermediate 6-bromo-2-mercaptop-3-phenylquinazolin-4(3H)-one (1 mmol) is dissolved in 15 mL of DMF, and then K_2CO_3 (1.2 mmol) is added over 5 minutes. Subsequently, various alkyl halides (1.5 mmol) or substituted benzyl bromides (1.5 mmol) are added to the reaction mixture. The resulting mixture is refluxed for 24 hours. After completion (monitored by TLC), the

reaction mixture is poured onto crushed ice. The obtained precipitate is filtered, dried, and recrystallized with ethanol to obtain the final products in 68.5–92.3% yields.

Route 3: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[4][5]

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one 5-bromoanthranilic acid is dissolved in 100 mL of pyridine. To this solution, o-amino benzoyl chloride is added, and the mixture is stirred at room temperature for 30 minutes.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one The resulting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one is then refluxed with 75 mL of hydrazine hydrate for 3 hours at 120-130°C. The reaction mixture is allowed to cool to room temperature, yielding the final product.

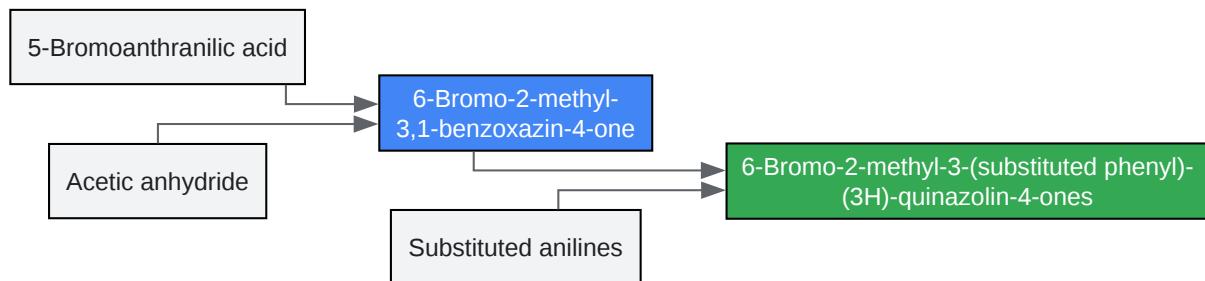
Route 4: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides[6]

Step 1: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate 6-Bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol) are taken in a round-bottom flask. Freshly distilled and dried pyridine is added slowly while shaking. The mixture is heated under reflux for 8 hours. Excess pyridine is distilled off under reduced pressure. The solution is then poured into a beaker containing crushed ice to precipitate the product. The product is filtered, washed with ice-cold water, and dried. Recrystallization from ethanol yields the purified product.

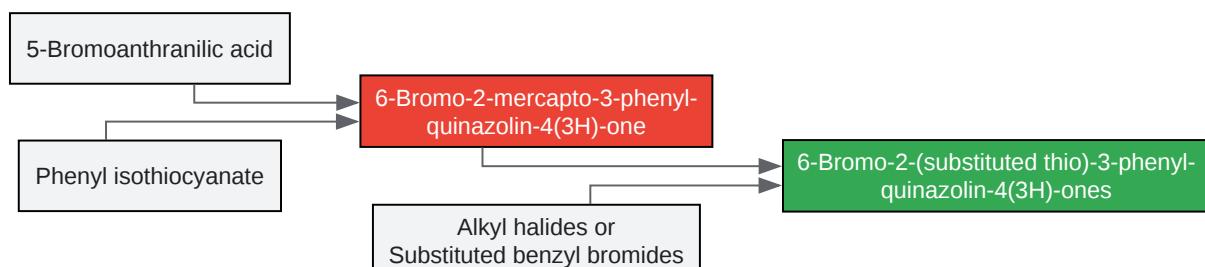
Step 2: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate (0.01 mol) and a corresponding primary amine (0.01 mol) are placed in a round-bottom flask. Glacial acetic acid is added slowly while shaking. The mixture is heated under reflux for 4-6 hours. After cooling, the contents are poured into crushed ice. The resulting solid is washed with distilled water, filtered, dried in a vacuum, and recrystallized from warm ethanol.

Synthesis Workflow Diagrams

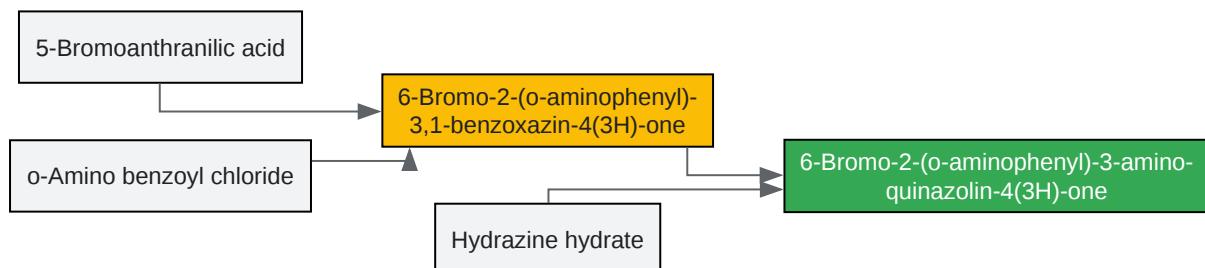
The following diagrams illustrate the logical flow of the described synthetic routes.

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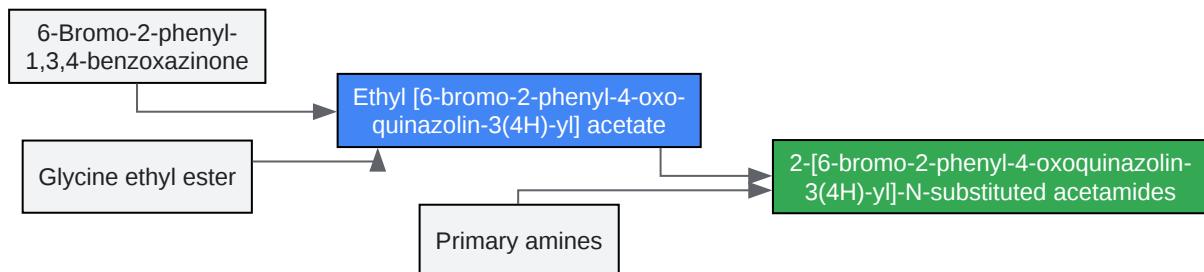
Caption: Route 1: Synthesis via benzoxazinone intermediate.

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Caption: Route 2: Synthesis via mercaptoquinazoline intermediate.

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Caption: Route 3: Synthesis of 3-amino-quinazolinone derivative.

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Caption: Route 4: Synthesis starting from a benzoxazinone.

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